3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, ethyl, and methyl groups in its structure makes it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1-ethyl-4-methyl-1H-pyrazole with a suitable pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxo derivatives .
Scientific Research Applications
3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cell cycle regulation and apoptosis induction in cancer cells.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular targets in various cellular processes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDK activity, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with additional triazole ring, showing distinct biological properties.
Uniqueness
3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile scaffold for drug development and other applications .
Biological Activity
3-Bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1691921-33-1) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings.
- Molecular Formula : C9H14BrN3
- Molecular Weight : 244.13 g/mol
- Structure : The compound features a fused pyrazole and pyrimidine ring system, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key activities include:
1. Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as Aurora-A kinase inhibitors, disrupting cell cycle regulation and leading to apoptosis in cancer cells .
- Case Study : A study indicated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents .
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Aurora Kinase Inhibition : As noted in specific studies, compounds within this class inhibit Aurora-A kinase activity effectively .
- Other Enzymatic Targets : Some derivatives have also been evaluated for their ability to inhibit other kinases and enzymes relevant in cancer progression.
3. Antimicrobial Properties
Recent investigations into the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines have revealed promising results:
- Broad-Spectrum Activity : The compound has demonstrated activity against various bacterial strains and fungi.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibition of Aurora-A kinase; apoptosis induction | |
Enzyme Inhibition | Effective against multiple kinases | |
Antimicrobial | Activity against bacteria and fungi |
Case Studies
-
Aurora-A Kinase Inhibition Study :
- Objective : To evaluate the inhibitory effect on Aurora-A kinase.
- Methodology : Various derivatives were synthesized and tested for their kinase inhibition.
- Results : Compounds demonstrated IC50 values ranging from 0.5 to 10 µM against Aurora-A kinase.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against specific pathogens.
- Methodology : Disc diffusion method was employed to test susceptibility.
- Results : The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C9H14BrN3 |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-bromo-7-ethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H14BrN3/c1-3-8-6(2)4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
ZEVUKLJTLWEXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=C(C=NN12)Br)C |
Origin of Product |
United States |
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